molecular formula C24H19ClN2O4S B281490 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Numéro de catalogue B281490
Poids moléculaire: 466.9 g/mol
Clé InChI: KEUQQHQJHZOIIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and the production of antibodies.

Mécanisme D'action

BTK is a key signaling molecule in the B cell receptor (BCR) pathway, which is essential for the survival and proliferation of B cells. Upon activation of the BCR, BTK is phosphorylated and activated, leading to the activation of downstream signaling pathways that promote B cell activation and differentiation. 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and physiological effects:
The inhibition of BTK by 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide results in the suppression of B cell activation and proliferation, as well as the inhibition of cytokine production and immune cell infiltration. This leads to the suppression of autoimmune responses and the inhibition of tumor growth and metastasis. In addition, 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability, low clearance, and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity, its favorable pharmacokinetic profile, and its ability to inhibit BTK in both in vitro and in vivo models. However, there are also some limitations to its use, including its high cost, the need for specialized equipment and expertise, and the potential for off-target effects and toxicity.

Orientations Futures

There are several future directions for the development and application of 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, including the exploration of its potential for the treatment of other types of cancer and autoimmune diseases, the optimization of its pharmacokinetic properties, the development of combination therapies with other targeted agents, and the investigation of its potential for use in personalized medicine approaches. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the coupling of the isonicotinamide and dibenzofuran rings, and the addition of the sulfonamide group. The final product is obtained through a series of purification and isolation steps, resulting in a white crystalline powder with a high purity and yield.

Applications De Recherche Scientifique

4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer and autoimmune diseases, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis (RA). In vitro and in vivo studies have demonstrated that 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a potent and selective inhibitor of BTK, which leads to the inhibition of B cell activation and proliferation, as well as the suppression of cytokine production and immune cell infiltration.

Propriétés

Formule moléculaire

C24H19ClN2O4S

Poids moléculaire

466.9 g/mol

Nom IUPAC

N-(4-chlorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C24H19ClN2O4S/c25-17-5-8-19(9-6-17)32(29,30)27(24(28)16-11-13-26-14-12-16)18-7-10-23-21(15-18)20-3-1-2-4-22(20)31-23/h5-15H,1-4H2

Clé InChI

KEUQQHQJHZOIIS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

SMILES canonique

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.